1-(2,3,5-Trifluorophenyl)propan-2-amine
Description
Molecular Formula: C₉H₁₀F₃N
Molecular Weight: 189.18 g/mol
Structure: A propan-2-amine backbone (amine group on the second carbon) attached to a 2,3,5-trifluorophenyl ring. The fluorine atoms are positioned at the 2nd, 3rd, and 5th positions of the aromatic ring, creating a highly fluorinated and electron-deficient aromatic system .
Properties
Molecular Formula |
C9H10F3N |
|---|---|
Molecular Weight |
189.18 g/mol |
IUPAC Name |
1-(2,3,5-trifluorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H10F3N/c1-5(13)2-6-3-7(10)4-8(11)9(6)12/h3-5H,2,13H2,1H3 |
InChI Key |
RJQCHFYBELZAFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C(=CC(=C1)F)F)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics :
- Electron-Withdrawing Effects : The trifluorinated phenyl group reduces electron density on the aromatic ring, influencing reactivity and intermolecular interactions.
- Metabolic Stability : Fluorination often enhances metabolic stability by resisting oxidative degradation, a feature common in pharmaceuticals .
The following compounds share structural similarities with 1-(2,3,5-trifluorophenyl)propan-2-amine, differing in substitution patterns, aryl groups, or backbone modifications.
Table 1: Structural and Functional Comparison
Detailed Analysis
Substituent Effects :
- Fluorine vs. Methoxy (OCH₃) :
- Fluorine (F) is electron-withdrawing, reducing aromatic ring reactivity and enhancing metabolic stability. Methoxy groups (OCH₃) are electron-donating, increasing solubility in polar solvents but reducing stability .
- Fluorine vs. Chlorine (Cl) :
- Chlorine is bulkier and more lipophilic than fluorine, leading to higher logP values (e.g., 2-(3,5-Dichlorophenyl)propan-2-amine vs. the target compound) .
Backbone Modifications :
- Propan-2-amine vs. Ethan-1-amine :
Pharmacological Implications :
- CNS Activity : The Schedule I status of 1-(2,4,5-trimethoxyphenyl)propan-2-amine () suggests structural motifs like aryl substitution and amine positioning influence psychoactive properties. Fluorinated analogs may exhibit similar effects with enhanced stability .
- Halogen Bonding : Bromine and chlorine in pyridine-based analogs () could enhance interactions with biological targets through halogen bonding, a feature absent in fluorine-only compounds.
Synthetic Routes :
- Reductive amination using NaB(CN)H₃ (Evidences 8, 9) is a common method for synthesizing propan-2-amine derivatives. The target compound’s synthesis might follow similar protocols, though specific details are unavailable in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
